molecular formula C12H9N3O4 B016769 4-Nitro-N-(4-nitrophenyl)aniline CAS No. 1821-27-8

4-Nitro-N-(4-nitrophenyl)aniline

Cat. No. B016769
CAS RN: 1821-27-8
M. Wt: 259.22 g/mol
InChI Key: MTWHRQTUBOTQTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-N-(4-nitrophenyl)aniline involves several key steps, often starting from basic aromatic compounds like aniline or nitrobenzene. A pivotal approach to its synthesis is through the catalytic hydrogenation of nitrobenzene to aniline, followed by further nitration processes. Specifically, the nitrobenzene reduction reaction over transition metal catalysts, such as Pt, has been studied extensively. This process emphasizes the double H-induced dissociation of the N-O bond as a preferential path, leading to aniline as the major product. Such studies reveal the intricacies of reaction mechanisms at the atomic and molecular levels, highlighting the efficiency of catalytic processes in synthesizing nitroaromatic compounds (Tian Sheng et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Nitro-N-(4-nitrophenyl)aniline is characterized by the presence of two nitro groups attached to different phenyl rings, which are further connected by an amine linkage. Spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, play a crucial role in elucidating the vibrational, structural, and electronic properties of such nitroaromatic compounds. Studies on similar compounds have shown how substituent groups and their electron donor-acceptor capabilities significantly influence molecular and electronic properties, providing insights into the behavior of 4-Nitro-N-(4-nitrophenyl)aniline at the molecular level (S. Saravanan et al., 2014).

Chemical Reactions and Properties

4-Nitro-N-(4-nitrophenyl)aniline participates in various chemical reactions, reflecting its reactivity and potential as an intermediate in organic synthesis. The presence of nitro and amine groups allows for diverse transformations, including reduction, nitration, and coupling reactions. For instance, the reductive carbonylation of nitrobenzene, a related process, showcases the complex reaction pathways leading to different products, depending on catalysts and reaction conditions. Such reactions underscore the versatility and reactivity of nitroaromatic compounds, providing pathways to synthesize a wide range of chemical entities (A. Vavasori et al., 2023).

Scientific Research Applications

1. Catalytic Reduction of 4-Nitrophenol

  • Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Methods of Application: Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
  • Results or Outcomes: This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

2. Synthesis of Aniline-Based Triarylmethanes

  • Application Summary: A beneficial, scalable, and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .
  • Methods of Application: The synthesis is performed using Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
  • Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%). In addition, alternative aromatic nucleophiles such as phenols and electron-rich arenes were also studied using this useful approach to achieve a diversity of triarylmethane derivatives in high to excellent yields .

3. Preparation of Poly (4-nitroaniline) Thin Films

  • Application Summary: 4-Nitroaniline can be used to prepare poly (4-nitroaniline) thin films for optoelectronic applications .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Production of Dyes, Antioxidants, Pharmaceuticals, and More

  • Application Summary: 4-Nitroaniline is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
  • Methods of Application: 4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Synthesis of Para Red

  • Application Summary: 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
  • Methods of Application: The synthesis of Para Red involves the reduction of 4-Nitroaniline, which is usually effected using iron metal and by catalytic hydrogenation .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Preparation of p-Phenylenediamine

  • Application Summary: 4-Nitroaniline can be used to prepare p-Phenylenediamine using various catalytic systems .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Production of Dyes, Antioxidants, Pharmaceuticals, and More

  • Application Summary: 4-Nitroaniline is an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
  • Methods of Application: 4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

8. Synthesis of Para Red

  • Application Summary: 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
  • Methods of Application: The synthesis of Para Red involves the reduction of 4-Nitroaniline, which is usually effected using iron metal and by catalytic hydrogenation .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

9. Preparation of p-Phenylenediamine

  • Application Summary: 4-Nitroaniline can be used to prepare p-Phenylenediamine using various catalytic systems .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Future Directions

The future directions of research on 4-Nitro-N-(4-nitrophenyl)aniline could involve exploring its potential applications in various fields. For instance, the catalytic reduction of 4-NP could be further studied to assess the activity of nanostructured materials . Additionally, the synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents could be investigated .

properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHRQTUBOTQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171246
Record name 4-Nitro-N-(4-nitrophenyl)aniline
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-N-(4-nitrophenyl)aniline

CAS RN

1821-27-8
Record name 4,4′-Dinitrodiphenylamine
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Record name 4-Nitro-N-(4-nitrophenyl)aniline
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Record name 4,4'-Dinitrodiphenylamine
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Record name 4-Nitro-N-(4-nitrophenyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Selvaraj, KP Jayanthi, M Alagar - Journal of Polymers and the …, 2018 - Springer
The present work is attempting to synthesize and characterizations of a novel carbazole core containing cardanol based benzoxazine monomer from carbazole core containing aromatic …
MP Rayaroth, CT Aravindakumar, NS Shah… - Chemical Engineering …, 2022 - Elsevier
Chemical compounds containing nitro group (nitro-products) are a one of toxic by-products, that can be formed during wastewater treatment processes. In case of presence of nitrite or …
TKT Tu, QT Phan, YH Kim, YS Gal… - Molecular Crystals and …, 2020 - Taylor & Francis
A film consisting of nanopore and nanopillar structures was produced from a binary immiscible polymer solution of poly(amic acid) (PAA) and polyimide (PI), which can be used as a …
GA Amangasieva, IV Borovlev, OP Demidov… - Russian Journal of …, 2018 - Springer
3-Nitropyridine reacted with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO in the presence of K 3 Fe(CN) 6 via oxidative nucleophilic substitution of hydrogen to …
MV Anokhin, AD Averin, IP Beletskaya - 2011 - Wiley Online Library
Copper‐catalyzed arylation of oxadiamines and polyamines aimed at the synthesis of N,N′‐diaryl derivatives using bromo‐ and iodoarenes was studied. Conversion of the starting …
TTK Trang - 2020 - repository.pknu.ac.kr
Polyimide (PI), multi-characteristics materials, is one of the most high-performance polymers, which is the promising materials for high-tech field. PI has been applied for OLEDs device …
Number of citations: 0 repository.pknu.ac.kr

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